molecular formula C14H19ClF2N2O B1421165 N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride CAS No. 1185107-01-0

N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride

Cat. No.: B1421165
CAS No.: 1185107-01-0
M. Wt: 304.76 g/mol
InChI Key: SLFMWAJKCWEUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 2,4-difluorobenzyl group and a carboxamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride typically involves multiple steps. One common method starts with the preparation of 2,4-difluorobenzylamine, which is then reacted with 4-methylpiperidine-4-carboxylic acid under appropriate conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified using recrystallization or chromatography techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide
  • N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide acetate
  • N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide sulfate

Uniqueness

N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride stands out due to its enhanced solubility and stability in the hydrochloride salt form. This makes it more suitable for certain applications compared to its counterparts in other salt forms .

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-4-methylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O.ClH/c1-14(4-6-17-7-5-14)13(19)18-9-10-2-3-11(15)8-12(10)16;/h2-3,8,17H,4-7,9H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFMWAJKCWEUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)NCC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride
Reactant of Route 4
N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride
Reactant of Route 5
N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.